Pepsinogen (1-12)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pepsinogen (1-12) is a precursor to pepsin, an enzyme crucial for the digestion of proteins in the stomach. Pepsinogen is secreted by the gastric chief cells in the stomach lining and is activated to pepsin in the acidic environment of the stomach. Pepsinogen (1-12) refers to the first twelve amino acids of the pepsinogen molecule, which play a significant role in the activation process.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pepsinogen can be synthesized through recombinant DNA technology. The gene encoding pepsinogen is inserted into an expression vector, which is then introduced into a host cell, such as Escherichia coli or yeast. The host cells are cultured under specific conditions to express the pepsinogen protein, which is then purified using techniques such as ammonium sulfate precipitation, ion exchange chromatography, and gel filtration .

Industrial Production Methods

Industrial production of pepsinogen involves large-scale fermentation processes. The host cells expressing pepsinogen are grown in bioreactors, where conditions such as temperature, pH, and nutrient supply are carefully controlled to optimize protein expression. The pepsinogen is then harvested and purified using similar techniques as in laboratory-scale production .

Chemical Reactions Analysis

Types of Reactions

Pepsinogen undergoes several types of chemical reactions, primarily involving its activation to pepsin. This activation is an autocatalytic process that occurs in the acidic environment of the stomach. The primary reaction is the cleavage of the pepsinogen molecule to release the active pepsin enzyme .

Common Reagents and Conditions

The activation of pepsinogen to pepsin requires an acidic environment, typically provided by hydrochloric acid in the stomach. The optimal pH for this reaction is between 1.5 and 2.5 .

Major Products Formed

The major product formed from the activation of pepsinogen is pepsin, an active enzyme that breaks down proteins into smaller peptides and amino acids .

Scientific Research Applications

Mechanism of Action

Pepsinogen is activated to pepsin in the acidic environment of the stomach. This activation involves the cleavage of the pepsinogen molecule to release the active enzyme. Pepsin then breaks down proteins into smaller peptides by cleaving peptide bonds, particularly those involving aromatic amino acids such as tyrosine, phenylalanine, and tryptophan .

Comparison with Similar Compounds

Pepsinogen is part of a family of aspartic proteases, which also includes chymosin and gastricsin. These enzymes share similar structures and mechanisms of action but differ in their specificities and optimal pH ranges . For example:

Chymosin: Used in cheese production, has a similar activation mechanism but a different substrate specificity.

Gastricsin: Another gastric protease with a slightly different pH optimum and substrate specificity.

Pepsinogen’s uniqueness lies in its broad cleavage specificity and its role as the primary protease in the human stomach .

Properties

CAS No. |

75903-15-0 |

|---|---|

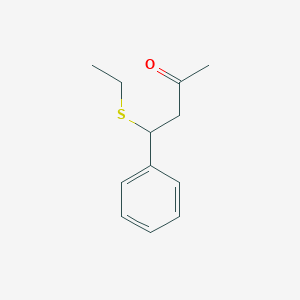

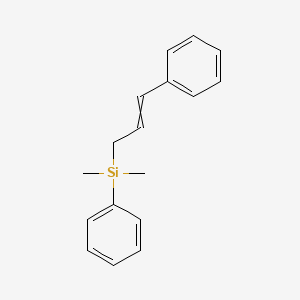

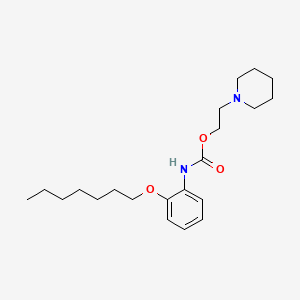

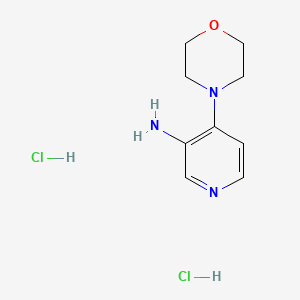

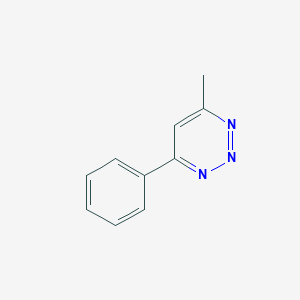

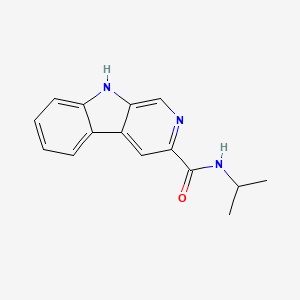

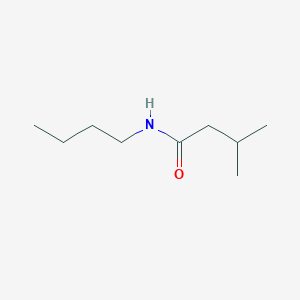

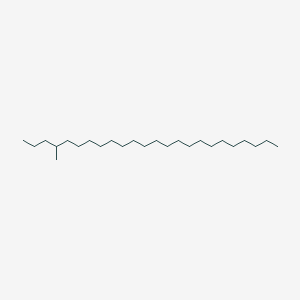

Molecular Formula |

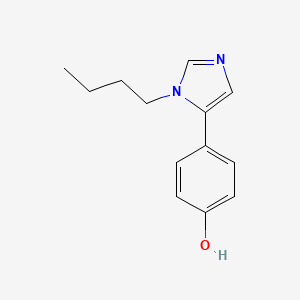

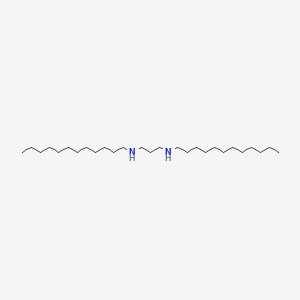

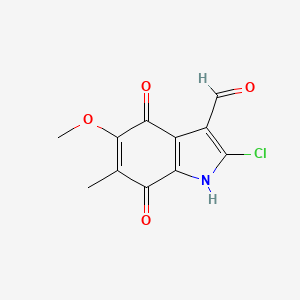

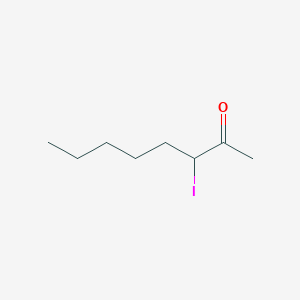

C65H122N18O14 |

Molecular Weight |

1379.8 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C65H122N18O14/c1-35(2)31-41(69)53(85)80-50(38(7)8)61(93)75-44(23-15-18-28-68)57(89)82-52(40(11)12)63(95)83-30-20-25-49(83)60(92)77-46(32-36(3)4)58(90)81-51(39(9)10)62(94)76-45(24-19-29-72-65(70)71)55(87)73-42(21-13-16-26-66)54(86)74-43(22-14-17-27-67)56(88)79-48(34-84)59(91)78-47(64(96)97)33-37(5)6/h35-52,84H,13-34,66-69H2,1-12H3,(H,73,87)(H,74,86)(H,75,93)(H,76,94)(H,77,92)(H,78,91)(H,79,88)(H,80,85)(H,81,90)(H,82,89)(H,96,97)(H4,70,71,72)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-/m0/s1 |

InChI Key |

YCTFGCQXUFQSBK-SVENNQHVSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(3-Hydroxypropoxy)propoxy]propan-1-ol;1-isocyanato-2-[(4-isocyanatophenyl)methyl]benzene;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14443985.png)

![3-(Aminomethyl)-2,5-dimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14444032.png)